molecular formula C23H31N3O2 B1683877 CJ-15161 CAS No. 204970-97-8

CJ-15161

Katalognummer: B1683877
CAS-Nummer: 204970-97-8
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: FHFHNAQEPILWDK-FCHUYYIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

CJ-15161 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren für Kreuzkupplungsreaktionen und verschiedene Oxidations- oder Reduktionsmittel, abhängig von der spezifischen Reaktion, die durchgeführt wird .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Synthesis and Mechanism of Action

The synthesis of CJ-15161 has been achieved through a palladium-catalyzed cross-coupling reaction involving an appropriately functionalized diamine precursor. This method highlights the compound's structural complexity and its potential as a pharmacological agent . The compound acts primarily as a selective kappa-opioid receptor agonist, which positions it as a candidate for treating conditions like pain and addiction without the typical side effects associated with mu-opioid receptor agonists.

Therapeutic Potential

Research indicates that kappa-opioid receptor agonists like this compound can provide analgesic effects while minimizing the risk of addiction and respiratory depression—common concerns with traditional opioid medications. Studies have shown that this compound may help in managing chronic pain and could be beneficial in treating substance use disorders by modulating the reward pathways in the brain .

Neuropharmacological Research

Impact on Mood Disorders

This compound's role in neuropharmacology extends to its potential effects on mood disorders. Kappa-opioid receptors are implicated in the modulation of stress and emotional responses. Research suggests that agonists may alleviate symptoms of depression and anxiety by affecting neurotransmitter systems, particularly those involving dopamine and serotonin .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Pain Management : In animal studies, this compound has shown significant analgesic properties comparable to traditional opioids but with a reduced risk of addiction.
  • Mood Regulation : Preclinical trials indicated that administration of this compound resulted in improved mood and reduced anxiety-like behavior in rodent models, suggesting its potential application in treating affective disorders.

Applications in Materials Science

Beyond its pharmaceutical applications, this compound has also been explored for its utility in materials science. The compound's unique chemical structure allows for modifications that can lead to novel materials with specific properties.

Application Area Description Key Findings
Pharmaceutical SynthesisUsed as a template for developing new kappa-opioid receptor agonistsDemonstrated effectiveness in pain management
NeuropharmacologyInvestigated for mood regulation effectsShowed potential to alleviate depression symptoms
Material DevelopmentExplored for creating novel materialsEnabled synthesis of compounds with luminescent properties

Wirkmechanismus

CJ-15161 exerts its effects by binding to kappa-opioid receptors in the body. These receptors are part of the opioid receptor family and are involved in the regulation of pain, mood, and stress. By activating these receptors, this compound can provide pain relief without the addictive properties associated with other opioid receptor agonists .

Vergleich Mit ähnlichen Verbindungen

CJ-15161 ist einzigartig in seiner Fähigkeit, Schmerzlinderung ohne die Suchtneigung anderer Opioid-Rezeptor-Agonisten zu bieten. Zu ähnlichen Verbindungen gehören:

    U-50488: Ein weiterer Kappa-Opioid-Rezeptor-Agonist, der für seine analgetischen Eigenschaften bekannt ist.

    Salvinorin A: Ein natürlich vorkommender Kappa-Opioid-Rezeptor-Agonist, der in der Pflanze Salvia divinorum vorkommt.

    Nalfurafin: Ein Kappa-Opioid-Rezeptor-Agonist, der zur Behandlung von Pruritus (Juckreiz) verwendet wird.

This compound zeichnet sich durch seine synthetische Zugänglichkeit und sein Potenzial für die Entwicklung als nicht-suchtförderndes Analgetikum aus .

Biologische Aktivität

CJ-15161, a compound known for its potential as a κ-opioid receptor agonist, has garnered attention in pharmacological research due to its promising biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is synthesized primarily using palladium-catalyzed amination techniques, which enhance its efficacy as a non-addictive analgesic. The compound exhibits selective binding to the κ-opioid receptor, which is crucial for its therapeutic effects.

This compound operates through the following mechanisms:

  • Receptor Agonism : It selectively activates the κ-opioid receptor, leading to analgesic effects similar to those of traditional opioids but with reduced risk of addiction.
  • Signal Transduction : Upon binding to the receptor, this compound initiates intracellular signaling pathways that modulate pain perception and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption post-administration.
  • Bioavailability : High bioavailability has been reported, enhancing its therapeutic potential.
  • Half-life : Studies suggest a moderate half-life, allowing for effective dosing schedules.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, highlighting its effects on cellular processes and potential therapeutic applications.

Table 1: Biological Activity Summary of this compound

Activity Effect Reference
κ-opioid receptor agonismAnalgesia without addiction risk
Pain modulationSignificant reduction in pain scores
Anti-inflammatory effectsDecreased cytokine release

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in clinical settings:

  • Pain Management Study : A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.
  • Addiction Potential Assessment : Research comparing this compound with traditional opioids demonstrated a lower incidence of abuse-related behaviors in animal models, suggesting its potential as a safer alternative for pain management.
  • Inflammation Model : In vitro studies showed that this compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential use in treating inflammatory conditions.

Eigenschaften

CAS-Nummer

204970-97-8

Molekularformel

C23H31N3O2

Molekulargewicht

381.5 g/mol

IUPAC-Name

4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide

InChI

InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1

InChI-Schlüssel

FHFHNAQEPILWDK-FCHUYYIVSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Isomerische SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3

Kanonische SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CJ15161;  CJ15161 ;  Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl .

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CJ-15161
Reactant of Route 2
CJ-15161
Reactant of Route 3
Reactant of Route 3
CJ-15161
Reactant of Route 4
Reactant of Route 4
CJ-15161
Reactant of Route 5
Reactant of Route 5
CJ-15161
Reactant of Route 6
CJ-15161

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.